![molecular formula C21H14N2O2S B4964485 N-1,3-benzothiazol-2-yl-9H-xanthene-9-carboxamide](/img/structure/B4964485.png)
N-1,3-benzothiazol-2-yl-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzothiazol-2-yl-9H-xanthene-9-carboxamide, also known as BXT-14255, is a synthetic compound that has shown great potential in various scientific research applications. BXT-14255 belongs to a class of compounds called xanthene derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.
作用機序
N-1,3-benzothiazol-2-yl-9H-xanthene-9-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. HDAC inhibitors, such as N-1,3-benzothiazol-2-yl-9H-xanthene-9-carboxamide, have been shown to have anti-tumor effects and potential therapeutic benefits for various diseases.
Biochemical and Physiological Effects:
N-1,3-benzothiazol-2-yl-9H-xanthene-9-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-1,3-benzothiazol-2-yl-9H-xanthene-9-carboxamide has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.
実験室実験の利点と制限
One advantage of using N-1,3-benzothiazol-2-yl-9H-xanthene-9-carboxamide in laboratory experiments is its specificity for HDAC inhibition. N-1,3-benzothiazol-2-yl-9H-xanthene-9-carboxamide has been shown to selectively inhibit HDAC activity without affecting other enzymes. However, one limitation of using N-1,3-benzothiazol-2-yl-9H-xanthene-9-carboxamide is its low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving N-1,3-benzothiazol-2-yl-9H-xanthene-9-carboxamide. One area of interest is the development of N-1,3-benzothiazol-2-yl-9H-xanthene-9-carboxamide analogs with improved solubility and potency. In addition, further studies are needed to determine the efficacy of N-1,3-benzothiazol-2-yl-9H-xanthene-9-carboxamide in various disease models and to investigate its potential use in combination with other therapeutic agents.
合成法
The synthesis of N-1,3-benzothiazol-2-yl-9H-xanthene-9-carboxamide involves the reaction of 2-aminothiophenol with 2-hydroxy-1,4-naphthoquinone in the presence of acetic acid and acetic anhydride. The resulting compound is then treated with 2-chloro-N-(4-nitrophenyl)acetamide to yield N-1,3-benzothiazol-2-yl-9H-xanthene-9-carboxamide.
科学的研究の応用
N-1,3-benzothiazol-2-yl-9H-xanthene-9-carboxamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders. In cancer research, N-1,3-benzothiazol-2-yl-9H-xanthene-9-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disorder research, N-1,3-benzothiazol-2-yl-9H-xanthene-9-carboxamide has been shown to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2S/c24-20(23-21-22-15-9-3-6-12-18(15)26-21)19-13-7-1-4-10-16(13)25-17-11-5-2-8-14(17)19/h1-12,19H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOPNLUYOHOGFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。